4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole
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Description
4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H16ClN3O2S2 and its molecular weight is 345.86. The purity is usually 95%.
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Biological Activity
The compound 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole (CAS Number: 2097917-45-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H15ClN2O3S with a molecular weight of 394.9 g/mol. The compound's structure features a thieno[3,2-c]pyridine moiety linked to a sulfonyl group and a trimethylpyrazole unit. This unique arrangement contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The pyrazole moiety is known for its broad range of biological profiles, including:
- Inhibition of Cancer Cell Proliferation : Pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:
Anti-inflammatory Effects
Pyrazole compounds have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
- Inhibition of COX Enzymes : Some pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
The biological activity of This compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases (e.g., S phase), leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Properties
IUPAC Name |
2-chloro-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-8-13(9(2)16(3)15-8)21(18,19)17-5-4-11-10(7-17)6-12(14)20-11/h6H,4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGJJZOLJMJFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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